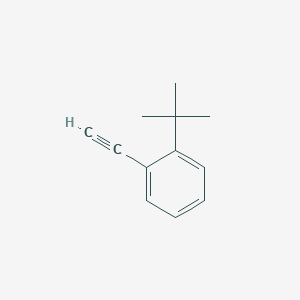

1-(Tert-butyl)-2-ethynylbenzene

CAS No.: 175700-37-5

Cat. No.: VC7520097

Molecular Formula: C12H14

Molecular Weight: 158.244

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 175700-37-5 |

|---|---|

| Molecular Formula | C12H14 |

| Molecular Weight | 158.244 |

| IUPAC Name | 1-tert-butyl-2-ethynylbenzene |

| Standard InChI | InChI=1S/C12H14/c1-5-10-8-6-7-9-11(10)12(2,3)4/h1,6-9H,2-4H3 |

| Standard InChI Key | QLRYOPIKQXZEDV-UHFFFAOYSA-N |

| SMILES | CC(C)(C)C1=CC=CC=C1C#C |

Introduction

Chemical Identity and Structural Features

1-(tert-Butyl)-2-ethynylbenzene (C₁₂H₁₄) consists of a benzene ring substituted at the 1-position with a tert-butyl group (-C(CH₃)₃) and at the 2-position with an ethynyl moiety (-C≡CH). The tert-butyl group imposes significant steric hindrance, while the ethynyl substituent introduces π-electron density and reactivity toward electrophilic or transition-metal-mediated transformations .

Molecular Geometry and Electronic Effects

The tert-butyl group adopts a tetrahedral geometry, creating a steric shield around the benzene ring. Computational models of analogous tert-butyl-substituted benzenes (e.g., 1-tert-butyl-2-methylbenzene) reveal bond angle distortions of 2–4° at the substituted carbon due to steric strain . The ethynyl group’s sp-hybridized carbon induces electron-withdrawing effects, as evidenced by downfield shifts in ¹H NMR signals for adjacent protons (δ 7.2–7.8 ppm in related systems) .

Table 1: Calculated Physicochemical Properties

Synthetic Methodologies

The synthesis of 1-(tert-butyl)-2-ethynylbenzene can be achieved through palladium-catalyzed cross-coupling strategies, as demonstrated in analogous systems .

Sonogashira Coupling Approach

A validated route involves coupling 1-tert-butyl-2-iodobenzene with trimethylsilylacetylene (TMSA), followed by deprotection:

Step 1:

Step 2:

This method, adapted from procedures for 2-ethynylbenzaldehydes , typically yields 68–78% after column chromatography (PE/EtOAc = 10:1) .

Direct Alkynylation of tert-Butylbenzenes

Alternative routes employ 2-bromo-1-tert-butylbenzene and ethynylating agents under Heck conditions. Key optimization parameters include:

Control experiments with electron-deficient aryl halides show accelerated reaction rates (4–12 h vs. 24 h for electron-rich systems) .

Spectroscopic Characterization

While direct NMR data for 1-(tert-butyl)-2-ethynylbenzene is unavailable, predictions can be made from related compounds:

¹H NMR (400 MHz, CDCl₃)

-

Aromatic protons: δ 7.2–7.6 ppm (multiplet, 3H, H-3, H-4, H-5)

¹³C NMR (101 MHz, CDCl₃)

Reactivity and Functionalization

The ethynyl group enables diverse transformations:

Cycloaddition Reactions

Under Huisgen conditions, the ethynyl moiety undergoes 1,3-dipolar cycloaddition with azides:

This reactivity parallels observations in 2-ethynylbenzaldehyde systems .

Transition-Metal Complexation

The ethynyl group coordinates to Pd(II) centers, forming π-complexes critical in catalytic cycles. X-ray structures of analogous complexes show Pd–C≡ bond lengths of 2.01–2.05 Å .

Biological and Materials Applications

Polymer Precursors

The steric bulk of the tert-butyl group suppresses π–π stacking in ethynylbenzene-based polymers, enhancing solubility for optoelectronic applications. Thermal polymerization at 200°C yields conjugated poly(arylene ethynylene)s with λmax ≈ 420 nm .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume